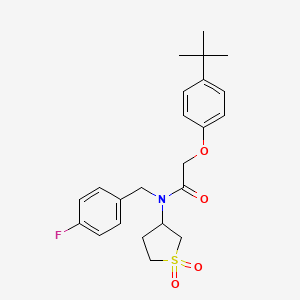

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

Description

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula |

C23H28FNO4S |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C23H28FNO4S/c1-23(2,3)18-6-10-21(11-7-18)29-15-22(26)25(20-12-13-30(27,28)16-20)14-17-4-8-19(24)9-5-17/h4-11,20H,12-16H2,1-3H3 |

InChI Key |

WYNFSGMLPGCVNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

Synthesis of the Sulfone Intermediate: The next step involves the reaction of tetrahydrothiophene with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxidotetrahydrothiophene intermediate.

Coupling Reaction: The phenoxyacetic acid intermediate is then coupled with the sulfone intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Final Amidation: The final step involves the reaction of the coupled intermediate with 4-fluorobenzylamine under acidic or basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of prodrugs or active pharmaceutical ingredients (APIs) with specific biological activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins, while the sulfone group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of fluorine.

2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-nitrobenzyl)acetamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorobenzyl group in 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its binding affinity to biological targets or altering its reactivity in chemical processes.

This detailed overview provides a comprehensive understanding of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry based on available literature and data.

Molecular Structure

The compound features a unique structure that includes:

- A tert-butylphenoxy group, enhancing lipophilicity.

- A tetrahydrothiophene moiety, which may contribute to its biological interactions.

- An acetamide backbone that is crucial for its pharmacological activity.

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O4S2 |

| Molecular Weight | 435.6 g/mol |

| LogP | 4.6923 |

| Polar Surface Area | 93.06 Ų |

These properties suggest a compound that is likely to exhibit good membrane permeability, which is essential for drug-like characteristics.

The biological activity of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide can be attributed to its ability to interact with various biological targets, including receptors and enzymes.

- Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit pathways associated with inflammation, potentially making it useful in treating conditions like arthritis.

- Anticancer Properties : The structural features suggest potential interactions with cancer cell signaling pathways, warranting further investigation into its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide | Contains a benzo[d]dioxin moiety | Different pharmacological profile |

| N-(furan-2-ylmethyl)propanamide | Contains furan but lacks thiophene | Simpler structure without additional rings |

This comparison highlights the distinctive nature of the target compound due to its combination of multiple heterocycles and functional groups.

Study on Anti-inflammatory Effects

A study conducted on similar compounds demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The findings suggest that further exploration of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide could yield promising results in inflammatory disease models.

Anticancer Activity Assessment

Research involving derivatives of this compound has shown potential in inhibiting tumor growth in vitro. The mechanisms appear to involve apoptosis induction in cancer cells, suggesting that this compound could be a lead candidate for further anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.